N-(1H-indazol-4-yl)methanesulfonamide
Overview
Description
N-(1H-indazol-4-yl)methanesulfonamide (NIMS) is a novel sulfur-containing small molecule that has been studied for a variety of biological and medicinal applications. NIMS has been found to possess a wide range of beneficial effects, including anti-inflammatory, antioxidant, and anticancer properties. NIMS has also been investigated for its potential to inhibit the activity of enzymes involved in the regulation of cell growth and proliferation.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
N-(1H-indazol-4-yl)methanesulfonamide: is a compound of interest in medicinal chemistry due to its indazole moiety, which is known for a wide range of biological activities . It has potential applications in the design and synthesis of new drugs, particularly due to its ability to interact with various biological targets.
Anticancer Research
Indazole derivatives have been studied for their antiproliferative activities against various cancer cell lines . N-(1H-indazol-4-yl)methanesulfonamide could be used to develop novel anticancer agents that target specific pathways involved in tumor growth and metastasis.
Anti-inflammatory Agents
Compounds with an indazole base structure have shown promise as anti-inflammatory agents . Research into N-(1H-indazol-4-yl)methanesulfonamide could lead to the development of new medications that effectively manage inflammation with minimal side effects.
Pharmacological Studies
The indazole nucleus is a key structure in pharmacology, with many derivatives exhibiting significant therapeutic effects . N-(1H-indazol-4-yl)methanesulfonamide can be used in pharmacological studies to explore its efficacy and safety profile in various disease models.
Chemical Synthesis
This compound serves as a building block in chemical synthesis, providing a scaffold for the construction of more complex molecules . Its versatility makes it valuable for synthesizing a wide array of chemical entities with potential industrial and pharmaceutical applications.
Analytical Chemistry
As a compound with distinct chemical properties, N-(1H-indazol-4-yl)methanesulfonamide can be used as a standard or reagent in analytical chemistry to help identify or quantify other substances .
Biological Studies
The indazole moiety is known to play a role in various biological processes. Studying N-(1H-indazol-4-yl)methanesulfonamide can provide insights into the biological activity and mechanism of action of indazole derivatives .
Mechanism of Action
Target of Action
N-(1H-indazol-4-yl)methanesulfonamide primarily targets the CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
The compound acts by inhibiting, regulating, and/or modulating the activity of its target kinases . This interaction results in changes in the cell cycle and DNA damage response pathways, potentially leading to cell cycle arrest or apoptosis .
Biochemical Pathways
The affected pathways primarily include the cell cycle regulation and DNA damage response pathways . Downstream effects of these pathway alterations can include cell cycle arrest, apoptosis, or changes in cell proliferation .
Result of Action
The molecular and cellular effects of N-(1H-indazol-4-yl)methanesulfonamide’s action are primarily related to its impact on cell cycle regulation and DNA damage response. By modulating the activity of its target kinases, the compound can induce cell cycle arrest or apoptosis, potentially inhibiting the growth of cancer cells .
properties
IUPAC Name |
N-(1H-indazol-4-yl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-14(12,13)11-8-4-2-3-7-6(8)5-9-10-7/h2-5,11H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMWAWBWBXRPRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC2=C1C=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326459 | |
Record name | N-(1H-indazol-4-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817533 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1H-indazol-4-yl)methanesulfonamide | |
CAS RN |
685109-08-4 | |
Record name | N-(1H-indazol-4-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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